

Commercial Sources and Application Notes for High-Purity 13-POHSA

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Compound of Interest

Compound Name: 13-POHSA

Cat. No.: B1162293

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For Researchers, Scientists, and Drug Development Professionals

This document provides a guide to commercial sources of high-purity 13-palmitoleoyl-hydroxy stearic acid (**13-POHSA**), also known as 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). It further details its applications in biomedical research, with a focus on macrophage polarization and G protein-coupled receptor (GPCR) signaling, and provides comprehensive protocols for relevant experiments.

Commercial Sources of High-Purity 13-POHSA

A variety of commercial suppliers offer high-purity **13-POHSA**, primarily for research purposes. The available forms include different stereoisomers, which can have distinct biological activities. When selecting a supplier, it is crucial to consider the specific isomer and purity required for the intended application.

Supplier	Product Name	CAS Number	Purity	Notes
CD Biosynthesis	13(S)-hydroxy-9(Z),11(E)-octadecadienoic acid	29623-28-7	>98%	Provided as a liquid. [1]
Larodan	13(R)-hydroxy-9(Z),11(E)-octadecadienoic acid	10219-69-9	>98%	Supplied as a solid in solution. [2]
Cogershop	13-Hydroxy-9(E),11(E)-octadecadienoic acid	32819-31-1	>98%	Provided as a solid. [3]
Shaanxi Dideu Medichem Co. Ltd.	(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid	5204-88-6	Industrial Grade	-
P&S Chemicals	13(R,s)-Hydroxy-9(z),11(e)-octadecadienoic acid	73804-64-5	Not Specified	Racemic mixture. [4]

Biological Applications of 13-POHSA

13-POHSA is a bioactive lipid molecule that plays a significant role in various physiological and pathological processes. It is an oxidized linoleic acid metabolite (OXLAM) and is recognized as a ligand for the G protein-coupled receptor GPR132 (also known as G2A). Its research applications are primarily centered around inflammation, immunology, and cancer biology.

Key Research Applications:

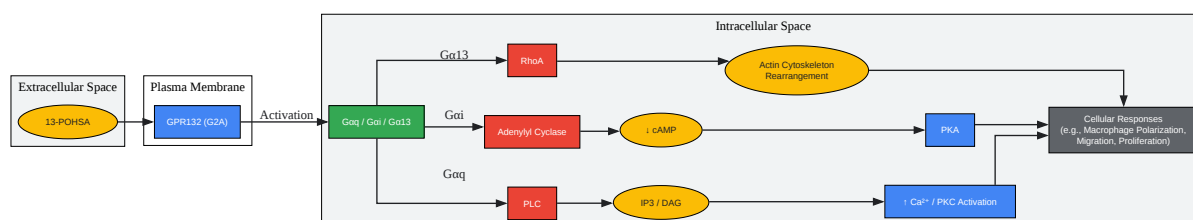
- **Macrophage Polarization:** **13-POHSA** is implicated in directing the polarization of macrophages, a key process in the immune response. Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory

(M2). The balance between these phenotypes is crucial in diseases such as atherosclerosis and cancer.

- GPR132/G2A Signaling: As a ligand for GPR132, **13-POHSA** is used to study the downstream signaling pathways of this receptor. GPR132 activation has been linked to the regulation of cell cycle, immune cell trafficking, and autoimmune responses.[5][6]
- Cancer Research: The **13-POHSA**/GPR132 axis is being investigated for its role in the tumor microenvironment. Studies suggest that GPR132 signaling in tumor-associated macrophages (TAMs) can influence cancer progression and metastasis.[7]
- PPAR γ Activation: The 13(S)-HODE enantiomer has been shown to be a ligand for the peroxisome proliferator-activated receptor- γ (PPAR γ), a nuclear receptor involved in lipid metabolism and inflammation.[8][9] This interaction suggests a role for **13-POHSA** in metabolic diseases.

Signaling Pathways Involving 13-POHSA

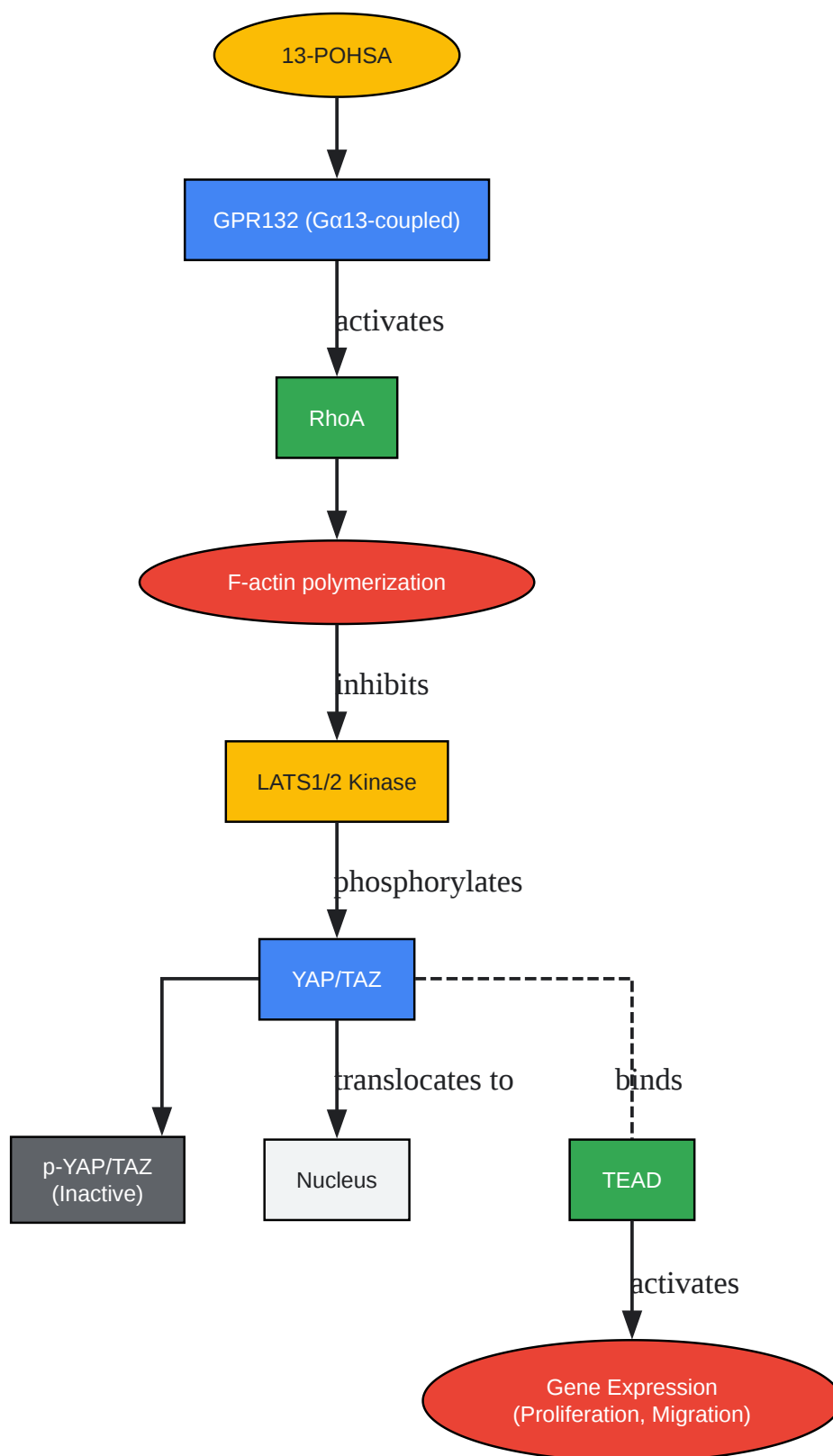
13-POHSA primarily exerts its effects through the activation of the G protein-coupled receptor GPR132. This initiates a cascade of intracellular events that can influence cellular function. Furthermore, GPCR signaling is known to intersect with other major signaling networks, such as the Hippo pathway, which regulates organ size and cell proliferation.



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Caption: GPR132 Signaling Pathway initiated by **13-POHSA**.

The activation of GPR132 by ligands such as **13-POHSA** can also influence the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: GPCR-Hippo Signaling Crosstalk.

Experimental Protocols

Protocol 1: Preparation of **13-POHSA** for Cell Culture Experiments

Objective: To prepare a stock solution of **13-POHSA** and dilute it to working concentrations for treating cultured cells.

Materials:

- High-purity **13-POHSA** (e.g., 13(S)-HODE)
- Ethanol (absolute, sterile)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Phosphate-buffered saline (PBS), sterile
- Cell culture medium appropriate for the cell line
- Vortex mixer
- Sterile microcentrifuge tubes

Procedure:

- Stock Solution Preparation:
 - Prepare a primary stock solution of **13-POHSA** at a concentration of 10-100 mg/mL in a suitable solvent like ethanol.[\[13\]](#)
 - Alternatively, dissolve **13-POHSA** in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[\[14\]](#)
 - Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solutions at -80°C for long-term storage.[\[13\]](#)

- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the **13-POHSA** stock solution on ice.
 - Prepare an intermediate dilution of the stock solution in sterile PBS or cell culture medium.
 - Further dilute the intermediate solution to the final desired working concentration (e.g., 1-100 µM) in the cell culture medium.[\[15\]](#)[\[16\]](#)
 - Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%).
 - Vortex the final working solution gently before adding it to the cell cultures.
 - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Protocol 2: In Vitro Macrophage Polarization and Treatment with **13-POHSA**

Objective: To differentiate monocytes into macrophages and polarize them towards M1 or M2 phenotypes, followed by treatment with **13-POHSA** to assess its effect on macrophage function.

Materials:

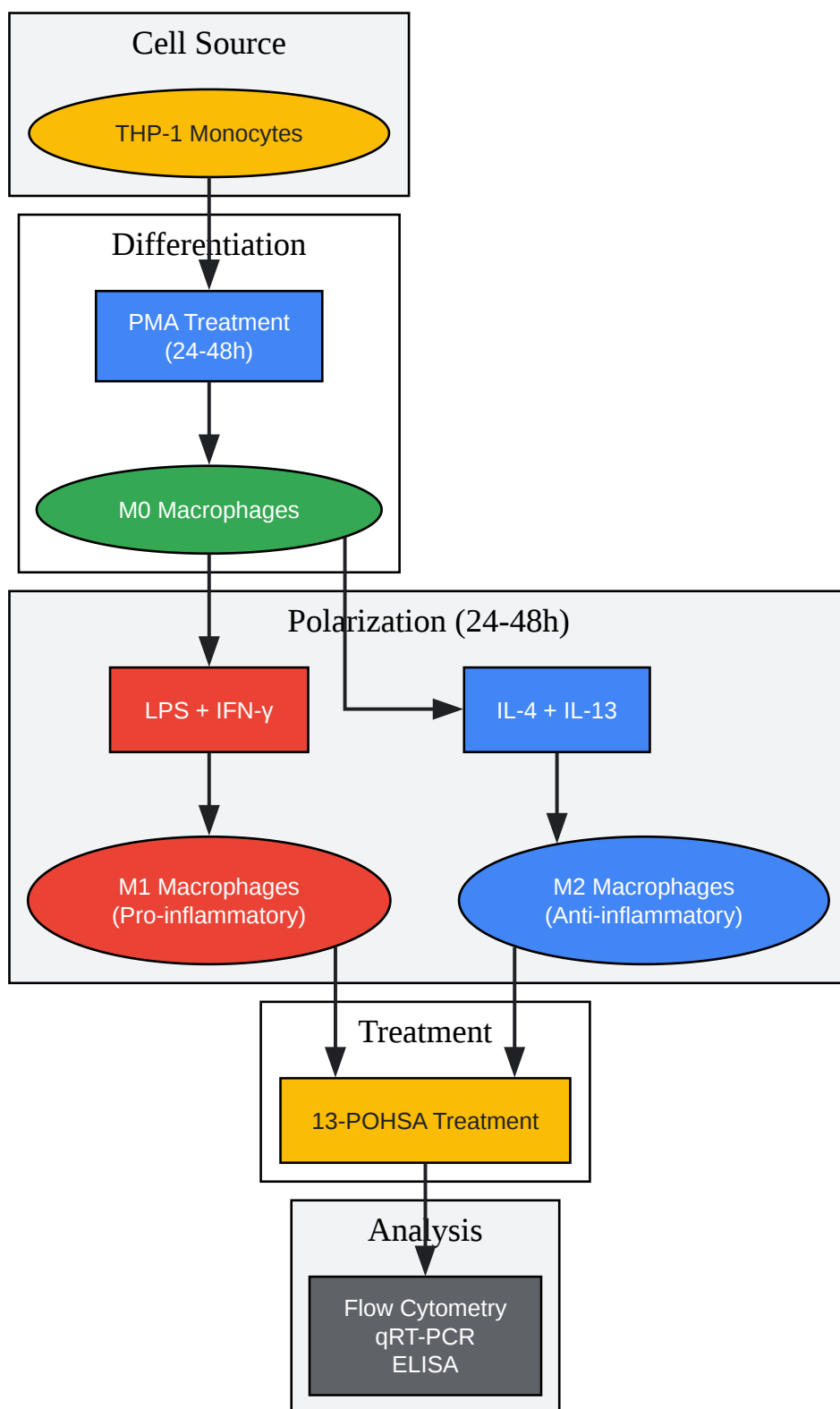
- Human monocytic cell line (e.g., THP-1) or primary human/mouse monocytes
- RPMI-1640 or DMEM cell culture medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Macrophage Colony-Stimulating Factor (M-CSF) for primary monocyte differentiation

- For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN- γ)
- For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)[17]
- **13-POHSA** working solution
- 6-well or 24-well tissue culture plates

Procedure:

- Macrophage Differentiation (using THP-1 cells):
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed the THP-1 cells at a density of $0.5-1 \times 10^6$ cells/mL in culture plates.
 - Induce differentiation into M0 macrophages by adding PMA to a final concentration of 50-100 ng/mL.
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent. [18]
 - After incubation, remove the PMA-containing medium, wash the cells gently with sterile PBS, and add fresh complete medium. Rest the cells for 24 hours.
- Macrophage Polarization:
 - To induce M1 polarization, replace the medium with fresh medium containing LPS (10-100 ng/mL) and IFN- γ (20-50 ng/mL).[17][19]
 - To induce M2 polarization, replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[17]
 - Incubate the cells for 24-48 hours to allow for polarization.
- Treatment with **13-POHSA**:

- After polarization, remove the polarizing media and replace it with fresh medium containing the desired concentration of **13-POHSA** or vehicle control.
- Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.
- Analysis:
 - Following treatment, cells can be harvested for analysis of macrophage polarization markers by flow cytometry or qRT-PCR.
 - The cell culture supernatant can be collected to measure cytokine secretion by ELISA.



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Caption: Workflow for Macrophage Polarization and Treatment.

Protocol 3: Analysis of Macrophage Polarization by Flow Cytometry

Objective: To quantify the expression of M1 and M2 surface markers on macrophages following treatment with **13-POHSA**.

Materials:

- Polarized and treated macrophages in suspension
- FACS buffer (PBS with 1-2% FBS and 0.02% sodium azide)
- Fc block (e.g., anti-CD16/CD32 antibody)
- Fluorochrome-conjugated antibodies against macrophage markers:
 - Pan-macrophage marker: CD68 or F4/80 (for mouse)
 - M1 markers: CD80, CD86[20][21]
 - M2 markers: CD163, CD206 (Mannose Receptor)[20][21]
- Isotype control antibodies
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.
 - Transfer the cells to FACS tubes and wash with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.
 - Resuspend the cell pellet in FACS buffer.
- Fc Receptor Blocking:

- Incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining:
 - Prepare a cocktail of the fluorochrome-conjugated antibodies in FACS buffer at pre-determined optimal concentrations.
 - Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
 - Include single-color controls for compensation and isotype controls to determine background fluorescence.
- Washing:
 - After incubation, wash the cells twice with cold FACS buffer to remove unbound antibodies.
- Data Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer.
 - Acquire the data on a flow cytometer. Gate on the macrophage population based on forward and side scatter properties and the expression of a pan-macrophage marker.
 - Analyze the expression of M1 and M2 markers within the gated macrophage population.

Protocol 4: GPR132 Activation Assay (β -Arrestin Recruitment)

Objective: To measure the activation of GPR132 by **13-POHSA** using a β -arrestin recruitment assay.

Materials:

- HEK293T cells

- Expression vectors for GPR132 fused to a reporter fragment (e.g., GPR132-LgBit) and β -arrestin2 fused to a complementary reporter fragment (e.g., β -arrestin2-SmBit).[\[22\]](#)
- Cell culture medium (e.g., DMEM) with FBS and antibiotics
- Transfection reagent
- White, clear-bottom 96-well plates
- Luminescence substrate (e.g., Nano-Glo® Live Cell Reagent)
- Luminometer

Procedure:

- Cell Transfection and Seeding:
 - Co-transfect HEK293T cells with the GPR132 and β -arrestin2 expression vectors using a suitable transfection reagent.
 - Seed the transfected cells into a white, clear-bottom 96-well plate at a density of approximately 2×10^4 cells per well.[\[22\]](#)
 - Incubate for 24 hours.
- Ligand Treatment:
 - Prepare serial dilutions of **13-POHSA** and a known GPR132 agonist (e.g., 9-HODE) as a positive control.
 - Remove the culture medium from the cells and replace it with a CO₂-independent medium containing the luminescence substrate.
 - Add the different concentrations of **13-POHSA**, positive control, and vehicle control to the wells.
- Signal Detection:

- Measure the luminescence signal at regular intervals (e.g., every 40 seconds) using a luminometer to obtain kinetic data.[\[22\]](#)
- Alternatively, an endpoint reading can be taken after a specific incubation time (e.g., 60-90 minutes).
- Data Analysis:
 - The increase in luminescence signal corresponds to the recruitment of β -arrestin to the activated GPR132 receptor.
 - Plot the dose-response curve of luminescence versus ligand concentration.
 - Calculate the EC50 value for **13-POHSA** to determine its potency as a GPR132 agonist.[\[22\]](#)

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell types. Always follow appropriate safety precautions when handling chemicals and biological materials.

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